molecular formula C9H5F3N2O2 B3219783 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190320-53-6

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3219783
CAS No.: 1190320-53-6
M. Wt: 230.14 g/mol
InChI Key: VURWLNJQIHTZEO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190320-53-6) is a high-value nitrogen-containing heterocyclic scaffold designed for advanced research and development. This compound features a pyrrolopyridine core, a privileged structure in medicinal chemistry, strategically functionalized with a carboxylic acid group and a metabolically stable trifluoromethyl group. The carboxylic acid moiety at the 3-position serves as a versatile chemical handle, enabling researchers to readily synthesize amides, esters, and other derivatives via coupling reactions, facilitating the construction of targeted compound libraries for structure-activity relationship (SAR) studies. As a key building block, its primary research value lies in the discovery and optimization of novel bioactive molecules. The presence of the trifluoromethyl group is a critical design element, often employed to fine-tune key properties of lead compounds, including metabolic stability, membrane permeability, and overall lipophilicity. This makes the compound particularly valuable in projects targeting protein kinases and other adenosine triphosphate (ATP)-binding proteins, where the pyrrolopyridine core is a known pharmacophore. Researchers utilize this scaffold in the synthesis of potential pharmaceutical agents across various therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS: 1190320-53-6

Properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-6-4(8(15)16)3-14-7(5)6/h1-3,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWLNJQIHTZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various methods, one of which involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions to yield derivatives with enhanced biological activity. The synthesis process typically yields compounds with good solubility and stability, which are crucial for pharmacological applications .

Antitumor Activity

Research indicates that 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives exhibit potent antitumor activity by inhibiting fibroblast growth factor receptors (FGFRs). For instance, a related compound demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating significant inhibitory effects on cancer cell proliferation and invasion. Specifically, in vitro studies showed that these compounds could inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .

The mechanism by which these compounds exert their antitumor effects involves modulation of key signaling pathways associated with tumor growth. The inhibition of FGFR signaling leads to reduced expression of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial for cell migration and invasion processes .

Other Biological Activities

Beyond antitumor effects, pyrrolo[3,2-b]pyridine derivatives have been reported to exhibit antibacterial and antifungal properties. They have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents. The incorporation of the trifluoromethyl group has been linked to enhanced potency and improved pharmacokinetic profiles in several studies .

Case Studies

Several studies have highlighted the biological activity of pyrrolo[3,2-b]pyridine derivatives:

  • Study 1 : A series of derivatives were evaluated for their FGFR inhibitory activities. The most active compound exhibited IC50 values significantly lower than those of existing treatments, demonstrating potential as a new therapeutic agent for cancer treatment .
  • Study 2 : In vivo pharmacokinetic studies indicated that these compounds possess favorable metabolic stability and low toxicity profiles in animal models. This suggests their potential for further development into clinical therapies .

Data Tables

Compound Biological Activity IC50 (nM) Solubility Toxicity
Compound AFGFR Inhibition7HighLow
Compound BFGFR Inhibition9ModerateLow
Compound CAntimicrobial-HighNon-toxic

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS Number Purity/Notes
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -CF₃ (7), -COOH (3) Carboxylic acid Not explicitly provided Not provided Intermediate
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (ST-0768) -CF₃ (5), -COOH (3) Carboxylic acid Not provided 1171920-15-2 97% purity
5-(Trifluoromethyl)-4-azaindole-3-carboxylic acid methyl ester -CF₃ (5), -COOCH₃ (3) Methyl ester 244.17 1190320-28-5 Predicted pKa 12.02
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid -CH₃ (7), -COOH (3) Carboxylic acid 176.17 1190312-60-7 98% purity
Key Observations:

Position of Trifluoromethyl Group: The target compound’s -CF₃ group at position 7 contrasts with analogs like ST-0768 (-CF₃ at position 5) . The methyl ester analog (CAS 1190320-28-5) replaces -COOH with -COOCH₃, reducing polarity and acidity (predicted pKa 12.02 vs. ~4-5 for carboxylic acids) .

Isomeric Differences :

  • ST-0768 (pyrrolo[2,3-b]pyridine) and the target compound (pyrrolo[3,2-b]pyridine) differ in nitrogen placement within the fused ring system, leading to distinct electronic and spatial properties .

Impact of Substituents :

  • Replacing -CF₃ with -CH₃ (as in CAS 1190312-60-7) decreases electronegativity and lipophilicity, which may influence pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Construction of the pyrrolopyridine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated intermediates and trifluoromethyl-substituted boronic acids .
  • Step 2 : Introduction of the carboxylic acid group via hydrolysis of esters or nitriles under acidic/basic conditions. For example, methyl esters are hydrolyzed using HCl/water at 93–96°C for 17 hours .
  • Step 3 : Purification via recrystallization or column chromatography. Yields depend on reaction optimization (e.g., catalyst loading, solvent choice) .

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :
  • Purity : Assessed via HPLC (e.g., 97.34% purity achieved for a related pyrrolopyridine derivative using C18 columns and UV detection) .
  • Structural Confirmation :
  • NMR : 1H^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 8.20–7.14 ppm) and trifluoromethyl coupling patterns .
  • HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., observed m/z 309.9 vs. calculated 309.07) .

Advanced Research Questions

Q. How can low yields in the cross-coupling step of pyrrolopyridine synthesis be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or XPhos with cesium carbonate to enhance reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., toluene/EtOH mixtures) improve boronic acid coupling efficiency .
  • Temperature Control : Reactions at 90–105°C balance rate and side-product formation .

Q. How to resolve discrepancies between calculated and observed HRMS data?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Verify the presence of 13C^{13}C or 19F^{19}F isotopic peaks, which may shift observed m/z values .
  • Adduct Screening : Check for sodium/potassium adducts (e.g., [M+Na]+^+) by adjusting ionization parameters .
  • Repetition Under High-Resolution Conditions : Use TOF-MS or Orbitrap instruments for sub-ppm accuracy .

Q. What strategies improve regioselectivity during trifluoromethyl group introduction?

  • Methodological Answer :
  • Directed C-H Functionalization : Use directing groups (e.g., pyridine N-oxides) to guide trifluoromethyl radicals to specific positions .
  • Halogen Exchange : Replace chloro substituents with fluoro groups using anhydrous KF in sulfolane at elevated temperatures .

Q. How to analyze contradictory 1H^1H NMR signals in the pyrrolopyridine core?

  • Methodological Answer :
  • 2D NMR Techniques : Employ HSQC or COSY to resolve overlapping proton environments (e.g., δ 7.14–8.20 ppm) .
  • Variable-Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., tautomerism) .
  • X-ray Crystallography : Confirm the solid-state structure if solution-phase data remains ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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